

# An In-depth Technical Guide to (3-Aminopropyl)silanetriol (CAS: 58160-99-9)

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## Compound of Interest

Compound Name: (3-Aminopropyl)silanetriol

Cat. No.: B6592939

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## Introduction

**(3-Aminopropyl)silanetriol** (APS), with the CAS number 58160-99-9, is a versatile organosilane compound that plays a critical role in surface modification and bioconjugation. Its bifunctional nature, possessing both a reactive silanetriol group and a primary amine, allows it to act as a molecular bridge between inorganic substrates and organic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **(3-Aminopropyl)silanetriol**, with a particular focus on its use in drug development and biomedical research. We will delve into detailed experimental protocols and explore the cell signaling pathways influenced by surfaces modified with this compound.

## Physicochemical Properties

**(3-Aminopropyl)silanetriol** is typically formed by the hydrolysis of its precursor, (3-Aminopropyl)triethoxysilane (APTES). While some properties are reported for the silanetriol, much of the available data pertains to APTES. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
(3-Aminopropyl)silanetriol		
CAS Number	58160-99-9	[1]
Molecular Formula	C <sub>3</sub> H <sub>11</sub> NO <sub>3</sub> Si	[2]
Molecular Weight	137.21 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	297.7 ± 42.0 °C at 760 mmHg	[3]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[3]
Flash Point	133.8 ± 27.9 °C	[3]
pKa	13.12 ± 0.53 (Predicted)	[1]
Solubility	Soluble in water, alcohols, and organic solvents	[2]
(3-Aminopropyl)triethoxysilane (APTES)		
CAS Number	919-30-2	[4]
Molecular Formula	C <sub>9</sub> H <sub>23</sub> NO <sub>3</sub> Si	[4]
Molecular Weight	221.37 g/mol	[4]
Boiling Point	217 °C	[4]
Melting Point	-70 °C	[4]
Density	0.94 g/mL at 25 °C	[4]

## Synthesis and Mechanism of Action

### Synthesis of (3-Aminopropyl)silanetriol from (3-Aminopropyl)triethoxysilane (APTES)

(3-Aminopropyl)silanetriol is prepared by the hydrolysis of (3-Aminopropyl)triethoxysilane (APTES). This reaction involves the substitution of the ethoxy groups with hydroxyl groups in

the presence of water.

Reaction Scheme:



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Synthesis of **(3-Aminopropyl)silanetriol**.

A general procedure for the hydrolysis of APTES is as follows:

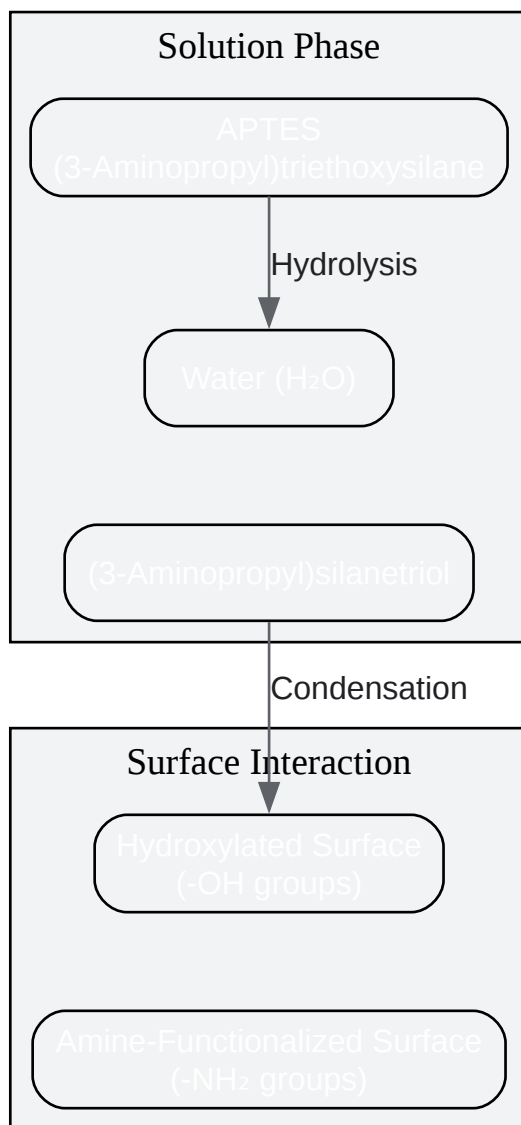
- In a reaction vessel, add distilled water and heat to a temperature between 20-60 °C with stirring.[5]
- Slowly add (3-Aminopropyl)triethoxysilane to the heated water while maintaining vigorous stirring. The molar ratio of water to APTES should be at least 3:1 to ensure complete hydrolysis.[6]
- After the addition is complete, continue to stir the mixture at 60-80 °C for 2-3 hours to drive the hydrolysis reaction to completion.[5]
- The resulting solution contains **(3-Aminopropyl)silanetriol** and ethanol as a byproduct. For applications requiring a pure solution of the silanetriol, the ethanol can be removed by distillation.[5]

## Mechanism of Surface Functionalization

The utility of **(3-Aminopropyl)silanetriol** lies in its ability to functionalize hydroxylated surfaces such as glass, silica, and metal oxides. The mechanism involves a two-step process:

- Hydrolysis: As described above, the ethoxy groups of the precursor APTES are hydrolyzed to form reactive silanol (-Si-OH) groups.[7]
- Condensation: The silanol groups of **(3-Aminopropyl)silanetriol** then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds.

The aminopropyl groups are oriented away from the surface, presenting a primary amine for further functionalization.[8]



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Workflow for Surface Functionalization.

## Experimental Protocols

### Protocol for Amino-Silylation of a Glass Surface

This protocol is adapted from a standard procedure for modifying glass slides with aminosilanes.[9]

#### Materials:

- Glass slides or coverslips
- (3-Aminopropyl)triethoxysilane (APTES)
- Anhydrous acetone
- Coplin jars or beakers

#### Procedure:

- Thoroughly clean the glass surfaces by washing with a detergent solution, followed by rinsing with deionized water and then ethanol. Dry the slides completely in an oven or under a stream of nitrogen.
- In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone. For example, add 2 mL of APTES to 98 mL of anhydrous acetone.
- Immerse the cleaned and dried glass slides in the APTES solution for 30-60 seconds.
- Rinse the slides by dipping them in fresh anhydrous acetone to remove any unbound silane.
- Allow the slides to air-dry in a dust-free environment or cure them in an oven at 110-120 °C for 10-15 minutes to promote covalent bond formation.
- The amino-silylated slides are now ready for further use, such as protein or DNA immobilization.

## Protocol for Functionalization of Nanoparticles

This protocol provides a general method for the surface modification of nanoparticles with **(3-Aminopropyl)silanetriol**.

#### Materials:

- Nanoparticles (e.g., silica, iron oxide)
- (3-Aminopropyl)triethoxysilane (APTES)

- Ethanol
- Deionized water

#### Procedure:

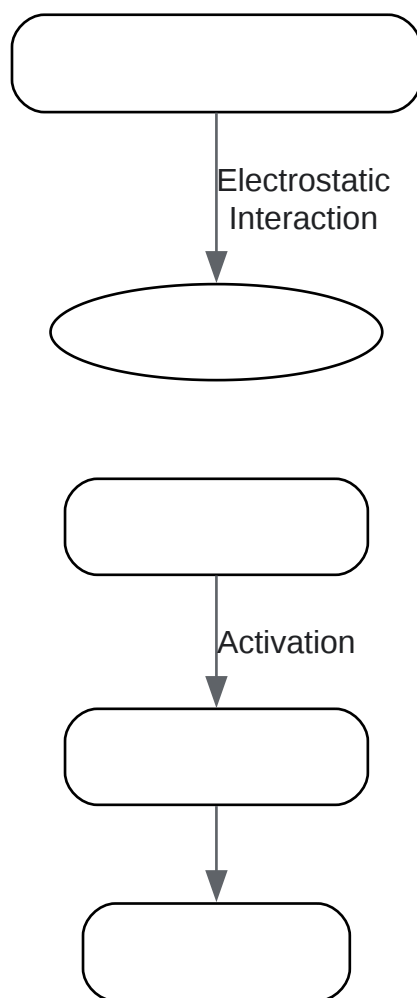
- Disperse the nanoparticles in a mixture of ethanol and deionized water. The ratio will depend on the specific nanoparticles and should be optimized.
- Add a solution of APTES in ethanol to the nanoparticle suspension while stirring. The concentration of APTES should be calculated based on the surface area of the nanoparticles to achieve the desired surface coverage.
- Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature or with gentle heating, under continuous stirring.
- After the reaction, collect the functionalized nanoparticles by centrifugation or magnetic separation.
- Wash the nanoparticles several times with ethanol and then with deionized water to remove excess silane and byproducts.
- Resuspend the cleaned, functionalized nanoparticles in the desired buffer or solvent for further applications.

## Influence on Cell Signaling Pathways

Surfaces modified with **(3-Aminopropyl)silanetriol** present a positively charged interface due to the protonation of the primary amine groups at physiological pH. This property significantly influences cell behavior, particularly cell adhesion, which is a critical process in drug delivery, tissue engineering, and biocompatibility of medical devices. The primary mechanism by which these surfaces modulate cell function is through the engagement of cell surface receptors, particularly integrins, leading to the activation of downstream signaling pathways that regulate cell adhesion, proliferation, and differentiation.

## Integrin-Mediated Cell Adhesion

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The positively charged amine groups on the **(3-Aminopropyl)silanetriol**-modified surface can non-specifically enhance the initial attachment of cells.[10] This is followed by the clustering of integrins at the cell-surface interface, which initiates the formation of focal adhesions.[11][12]



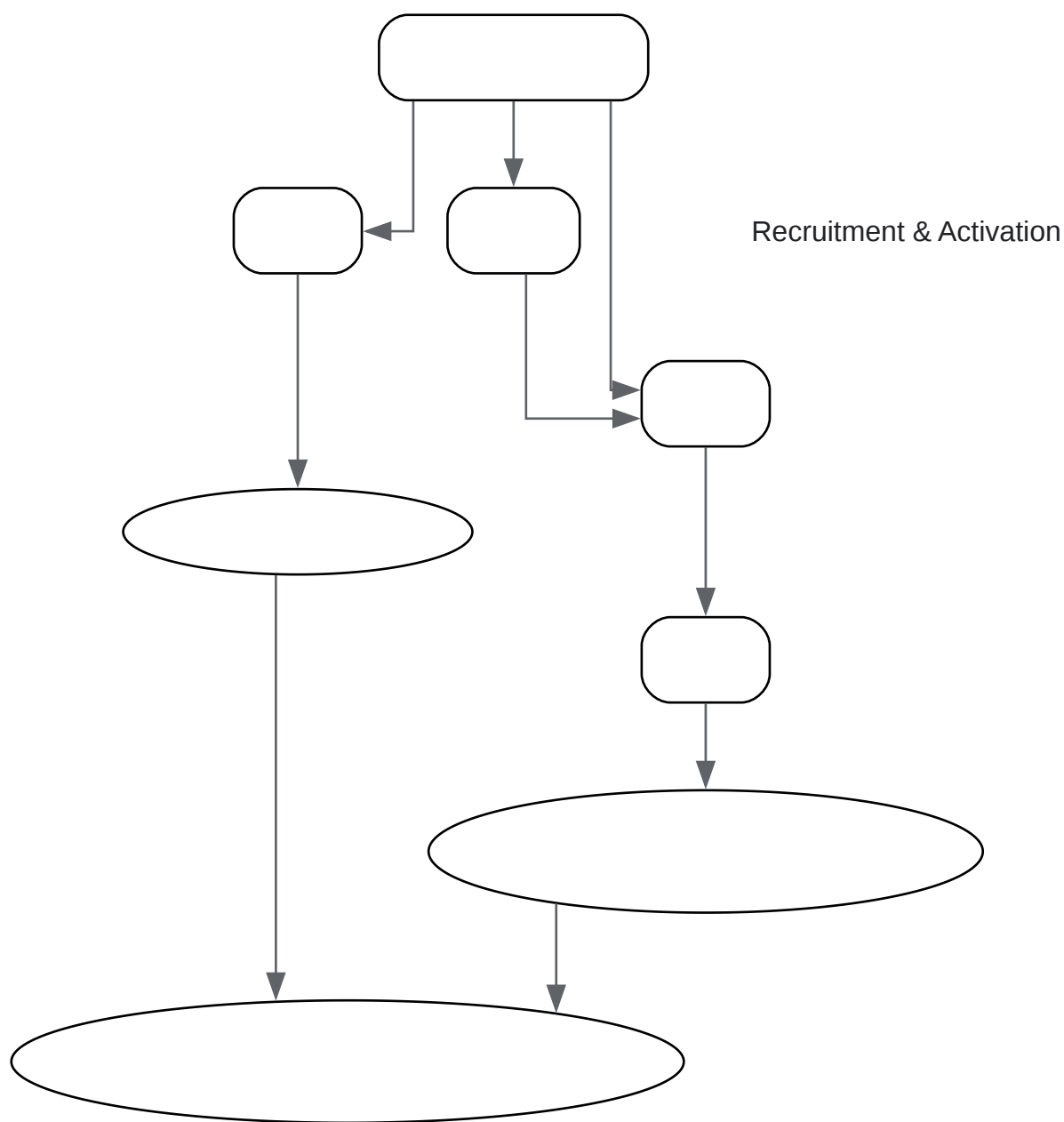
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Initial Cell-Surface Interaction and Integrin Clustering.

## Focal Adhesion Signaling Cascade

The clustering of integrins triggers a signaling cascade that leads to the assembly of focal adhesions, which are large, dynamic protein complexes that connect the actin cytoskeleton to the extracellular matrix. Key proteins recruited to these sites include talin, paxillin, vinculin, and focal adhesion kinase (FAK).[13][14]

The activation of FAK is a central event in focal adhesion signaling. FAK autophosphorylates and creates docking sites for other signaling proteins, including Src family kinases. This leads to the activation of downstream pathways, such as the MAPK/ERK pathway, which promotes cell proliferation and survival, and the Rho GTPase pathway, which regulates the organization of the actin cytoskeleton and cell migration.



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Focal Adhesion Signaling Pathway.



## Conclusion

**(3-Aminopropyl)silanetriol** is a key molecule for the functionalization of surfaces in a wide range of biomedical and drug development applications. Its ability to form stable, amine-terminated surfaces allows for the controlled immobilization of biomolecules and influences cellular behavior in a predictable manner. Understanding the synthesis, surface chemistry, and the resulting cell signaling events is crucial for the rational design of novel biomaterials, drug delivery systems, and therapeutic devices. This guide provides the foundational knowledge and practical protocols to aid researchers and scientists in harnessing the potential of **(3-Aminopropyl)silanetriol** in their work.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (3-Aminopropyl)silanetriol (CAS: 58160-99-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6592939#3-aminopropyl-silanetriol-cas-number-58160-99-9-information]

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